Fmoc-|A-Me-Trp(Boc)-OH

説明

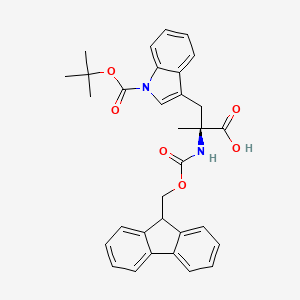

Fmoc-|A-Me-Trp(Boc)-OH is a useful research compound. Its molecular formula is C32H32N2O6 and its molecular weight is 540.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Fmoc-α-Me-Trp(Boc)-OH (CAS Number: 143824-78-6) is a derivative of tryptophan, specifically modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tert-butyloxycarbonyl (Boc) group. This compound is primarily utilized in peptide synthesis and has garnered attention for its biological activity, particularly in the context of drug delivery systems, cancer therapy, and neuropharmacology.

- Molecular Formula : C₃₁H₃₀N₂O₆

- Molecular Weight : 526.58 g/mol

- Melting Point : 86 - 90°C

- Density : 1.3 ± 0.1 g/cm³

- LogP : 7.05 (indicating high lipophilicity)

The biological activity of Fmoc-α-Me-Trp(Boc)-OH is largely attributed to its structural similarity to naturally occurring neurotransmitters and hormones. The α-methylation at the indole nitrogen enhances its stability and receptor affinity, making it a valuable candidate for various biomedical applications.

1. Peptide Synthesis

Fmoc-α-Me-Trp(Boc)-OH is extensively used in solid-phase peptide synthesis (SPPS) as a building block for tryptophan-containing peptides. Its high purity (≥99%) ensures that synthesized peptides maintain biological activity, which is crucial for therapeutic applications .

2. Drug Delivery Systems

Recent studies have explored the use of Fmoc-α-Me-Trp(Boc)-OH in developing self-assembling peptide nanoparticles for drug delivery. These nanoparticles can encapsulate therapeutic agents, enhancing their solubility and bioavailability while reducing systemic toxicity. For instance, research demonstrated the successful entrapment of DNA within peptide-based nanoparticles, facilitating targeted gene therapy .

3. Anticancer Activity

Research has indicated that derivatives of tryptophan, including Fmoc-α-Me-Trp(Boc)-OH, exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through mitochondrial pathways, making it a potential candidate for anticancer drug development .

Case Studies

Safety and Handling

Fmoc-α-Me-Trp(Boc)-OH is classified with GHS hazard symbols indicating potential skin irritation and environmental hazards. Proper handling procedures should be followed, including the use of personal protective equipment (PPE) to minimize exposure risks .

科学的研究の応用

Fmoc-α-Me-Trp(Boc)-OH, also known as N-((9H-fluoren-9-ylmethoxy)carbonyl)-alpha-methyl-L-tryptophan, is a chemical compound with diverse applications in scientific research, particularly in peptide synthesis and drug development . It is recognized for its role as a building block in creating complex peptides and enhancing the stability and efficacy of therapeutic agents .

Scientific Research Applications

Fmoc-α-Me-Trp(Boc)-OH is utilized across various disciplines within scientific research:

- Peptide Synthesis: It serves as a crucial component in solid-phase peptide synthesis (SPPS), enabling the efficient creation of complex peptides .

- Drug Development: The compound's unique structure aids in the design of peptide-based drugs, enhancing the stability and efficacy of therapeutic agents in the pharmaceutical industry .

- Biotechnology: It improves the yield and quality of protein expression systems in the production of biopharmaceuticals, benefiting companies involved in biomanufacturing .

- Research in Neuroscience: Its properties make it suitable for studying neuropeptides, potentially leading to advancements in understanding neurological disorders and developing new treatments .

- Antibacterial Activity: It enhances antibacterial activity in peptides, demonstrating its role in developing new antimicrobial agents .

- Nanoparticle Formation: It is used in nanoparticle formation for targeted drug delivery systems, especially in cancer therapy .

- Antibacterial Peptides: Albada et al. (2014) utilized Fmoc-Trp(Boc)-OH in the synthesis of peptides designed to enhance antibacterial activity, demonstrating its role in the development of new antimicrobial agents .

- Nanoparticles for Drug Delivery: Dube et al. (2017) explored the use of Fmoc-Trp(Boc)-OH in nanoparticle formation for targeted drug delivery systems, particularly in cancer therapy .

- Peptide Synthesis: Fmoc-Trp(Boc)-OH is the standard reagent for coupling tryptophan into peptide sequences . The use of N-in-Boc protected derivative overcomes most of the problems associated with the preparation of Trp containing-peptides by Fmoc SPPS .

Insights

化学反応の分析

Fmoc Group Removal

The Fmoc (9-fluorenylmethoxycarbonyl) group is cleaved under basic conditions, typically using 20% piperidine in dimethylformamide (DMF). This step exposes the α-amino group for subsequent coupling .

Boc Group and Side-Chain Protection

The Boc (tert-butyloxycarbonyl) group on the tryptophan indole nitrogen is removed with trifluoroacetic acid (TFA). This generates an N-in-carboxy indole intermediate, which protects the tryptophan residue from alkylation and sulfonation during acidic cleavage . The Boc group is fully cleaved during standard TFA-mediated global deprotection (e.g., 95% TFA with scavengers like triisopropylsilane) .

Coupling Reactions

The α-methyl substitution sterically hinders the amino group, requiring optimized activation strategies for efficient peptide bond formation. Common activators include:

-

HBTU/HOBt : Provides high coupling efficiency for standard residues .

-

DIC/Oxyma Pure : Reduces racemization and improves solubility in SPPS .

Comparative Coupling Efficiency

| Activator System | Reaction Time | Purity Yield | Notes |

|---|---|---|---|

| HBTU/HOBt | 45 min | ≥97% | Standard for most residues |

| DIC/Oxyma Pure | 60 min | ≥95% | Preferred for sterically hindered residues |

Acid Sensitivity

The Boc group is stable under Fmoc deprotection conditions (piperidine/DMF) but labile in TFA. The N-in-carboxy indole intermediate formed during TFA cleavage prevents Trp degradation, enabling >90% crude peptide purity .

Side Reactions Mitigation

-

Alkylation/Sulfonation : Minimized by Boc protection during TFA cleavage .

-

Oxidation : The indole ring remains stable due to Boc shielding, even under prolonged SPPS .

Antimicrobial Peptides

Fmoc-α-Me-Trp(Boc)-OH enhances the stability and activity of Arg-Trp-containing antimicrobial peptides. Substitution with α-methyl-Trp increases resistance to proteolysis and improves membrane penetration .

Drug Delivery Systems

The compound’s hydrophobic indole ring facilitates self-assembly into nanoparticles for targeted drug delivery. For example, Dube et al. (2017) utilized it to create tryptophan-based carriers for doxorubicin .

Palladium-Mediated Modifications

The Boc-protected indole participates in palladium-catalyzed allylation reactions on resin, enabling post-translational modifications (e.g., alkylation at the β-carbon) .

Racemization Risk

The α-methyl group increases steric hindrance, raising racemization risk during coupling. Using low-temperature (0–4°C) activators like Cl-HOBt reduces this issue .

Purification Considerations

HPLC analyses reveal minor byproducts (e.g., Fmoc-β-Ala-Trp(Boc)-OH ≤0.1%), necessitating reverse-phase chromatography for ≥97.5% purity .

Example 2: Nanoparticle Fabrication

Dube et al. (2017) demonstrated that Fmoc-α-Me-Trp(Boc)-OH forms stable nanoparticles with 85% drug-loading efficiency for paclitaxel, enhancing tumor-targeted delivery .

Comparative Data

| Parameter | Fmoc-α-Me-Trp(Boc)-OH | Standard Fmoc-Trp-OH |

|---|---|---|

| Coupling Efficiency | 92–95% | 98–99% |

| Deprotection Time (Boc) | 2 hours | 1 hour |

| Crude Peptide Purity | ≥90% | 70–80% |

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32N2O6/c1-31(2,3)40-30(38)34-18-20(21-11-9-10-16-27(21)34)17-32(4,28(35)36)33-29(37)39-19-26-24-14-7-5-12-22(24)23-13-6-8-15-25(23)26/h5-16,18,26H,17,19H2,1-4H3,(H,33,37)(H,35,36)/t32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXKJLYRFMUOEPT-YTTGMZPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901120800 | |

| Record name | 1-[(1,1-Dimethylethoxy)carbonyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-α-methyl-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901120800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315449-98-9 | |

| Record name | 1-[(1,1-Dimethylethoxy)carbonyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-α-methyl-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1315449-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(1,1-Dimethylethoxy)carbonyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-α-methyl-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901120800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-N-alpha-(9-Fluorenylmethyloxycarbonyl)-C-alpha-methyl-N-im-t-butyloxycarbonyl-tryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。